molecular formula C5H4ClN3O B3158232 2-Chloropyrimidine-5-carboxamide CAS No. 856595-94-3

2-Chloropyrimidine-5-carboxamide

Cat. No. B3158232
M. Wt: 157.56 g/mol
InChI Key: CMBRIPQIRNNMEA-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-5-carboxamide is a chemical compound with the empirical formula C5H4ClN3O . It is a heterocyclic compound that belongs to the class of pyrimidines . It is used in early discovery research as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Chloropyrimidine-5-carboxamide consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a carboxamide group attached to the 5th position and a chlorine atom attached to the 2nd position of the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloropyrimidine-5-carboxamide, such as its melting point, boiling point, and density, are not detailed in the available literature .

Scientific Research Applications

Inhibition of NF-kappaB and AP-1 Gene Expression

2-Chloropyrimidine-5-carboxamide derivatives have been studied for their role in inhibiting the transcription mediated by NF-kappaB and AP-1 transcription factors. Research by Palanki et al. (2000) explored the structure-activity relationship of these compounds, highlighting their potential in modulating gene expression with implications for various diseases, including inflammatory disorders and cancer (Palanki et al., 2000).

Anti-Inflammatory Properties

The compound 1-β-D-ribofuranosyl pyridin-2-one-5-carboxamide, a pyrimidine nucleoside related to 2-Chloropyrimidine-5-carboxamide, has been identified as an anti-inflammatory agent. This compound, explored by Rajeswaran and Srikrishnan (2008), is used in treating adjuvant-induced arthritis, demonstrating the therapeutic potential of pyrimidine derivatives in inflammation-related conditions (Rajeswaran & Srikrishnan, 2008).

Potential in Treating Diabetes and Metabolic Disorders

Research by Sabnis (2021) introduced novel pyrimidine-5-carboxamide compounds as inhibitors of Nicotinamide N-methyltransferase (NNMT), a target for treating metabolic disorders such as type 2 diabetes and chronic kidney disease. This study underscores the significance of 2-Chloropyrimidine-5-carboxamide derivatives in developing new therapeutic strategies for these prevalent conditions (Sabnis, 2021).

Antitubercular Activity

Srinu et al. (2019) synthesized and evaluated a series of 2-Chloropyrimidine-5-carboxamide derivatives for their antitubercular activity. Their findings suggest that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, indicating the potential of these compounds in the treatment of tuberculosis (Srinu et al., 2019).

Antimicrobial Activity

Abdel-rahman et al. (2002) studied the antimicrobial activities of certain pyrimidine derivatives, including those related to 2-Chloropyrimidine-5-carboxamide. These compounds showed potential in combating various microbial infections, highlighting their importance in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Safety And Hazards

2-Chloropyrimidine-5-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .

Future Directions

While the specific future directions for 2-Chloropyrimidine-5-carboxamide are not detailed in the available literature, there are general suggestions for the development of new pyrimidines as anti-inflammatory agents . These include the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-chloropyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O/c6-5-8-1-3(2-9-5)4(7)10/h1-2H,(H2,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBRIPQIRNNMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyrimidine-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Gu, T Wang, F Maltais, B Ledford, J Kennedy… - Bioorganic & medicinal …, 2012 - Elsevier
… An alternative method was developed later and involved direct conversion of 4-amino-2-chloropyrimidine-5-carboxamide, 6 to 5. Other linkages, such as sulfide 19 and amine 20, were …
Number of citations: 22 www.sciencedirect.com
S Nagashima, H Nagata, M Iwata, M Yokota… - Bioorganic & medicinal …, 2008 - Elsevier
Signal transducers and activators of transcription 6 (STAT6) is a key regulator of the type 2 helper T (Th2) cell immune response and a potential therapeutic target for allergic diseases …
Number of citations: 19 www.sciencedirect.com
X Liu, M Wang, M Yang, H Sun, B Wang, X Pan… - European Journal of …, 2023 - Elsevier
Stimulator of interferon genes (STING) is a crucial adaptor protein that can regulate the innate immune response by inducing the secretion of type Ι interferons and other cytokines after …
Number of citations: 3 www.sciencedirect.com
C Fromont, A Atzori, D Kaur, L Hashmi… - Journal of medicinal …, 2020 - ACS Publications
… (S)-tert-Butyl piperidin-3-ylcarbamate (62 mg, 0.23 mmol) was added to a solution of 4-((3,5-bis(trifluoromethyl)phenyl)amino)-2-chloropyrimidine-5-carboxamide (38 mg, 0.10 mmol) …
Number of citations: 12 pubs.acs.org

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